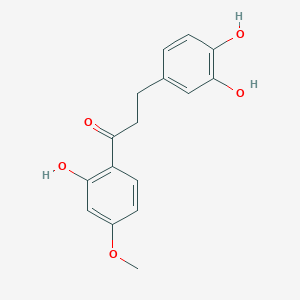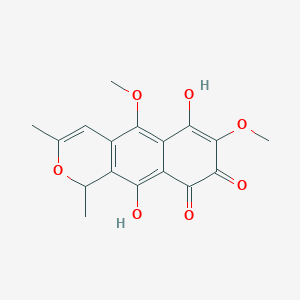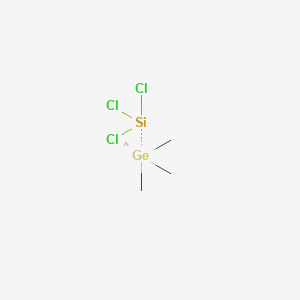
Trimethylgermyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylgermyltrichlorosilane is an organosilicon compound with the molecular formula C₃H₉Cl₃GeSi. It is a unique compound that combines the properties of both germanium and silicon, making it an interesting subject for scientific research and industrial applications . The compound is known for its reactivity and is used in various chemical processes.
Méthodes De Préparation
The synthesis of Trimethylgermyltrichlorosilane typically involves the reaction of trimethylgermanium chloride with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Analyse Des Réactions Chimiques
Trimethylgermyltrichlorosilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can yield different germanium and silicon hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethylgermyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon and organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of high-purity silicon and germanium for electronic and photovoltaic applications .
Mécanisme D'action
The mechanism of action of Trimethylgermyltrichlorosilane involves its interaction with various molecular targets. The compound can form bonds with other molecules through its reactive chlorine atoms, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Trimethylgermyltrichlorosilane is unique due to its combination of germanium and silicon. Similar compounds include:
Trichlorosilane (HSiCl₃): Used in the production of high-purity silicon.
Trimethylsilyl chloride ((CH₃)₃SiCl): Used in organic synthesis as a protecting group for hydroxyl groups.
Tetrachlorosilane (SiCl₄): Used in the production of silicon and as a reagent in organic synthesis
These compounds share some reactivity with this compound but differ in their specific applications and properties.
Propriétés
InChI |
InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBVNPGXREWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3GeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
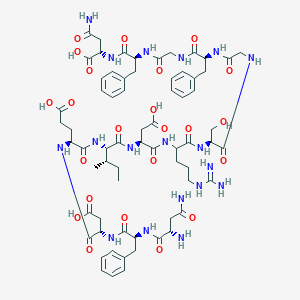

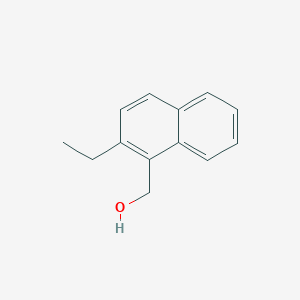
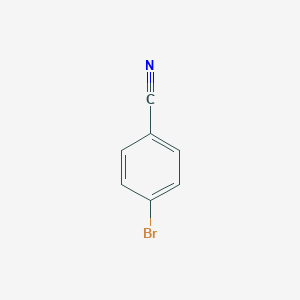
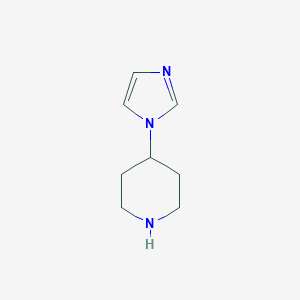
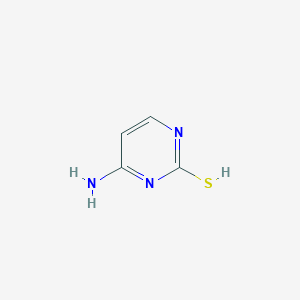
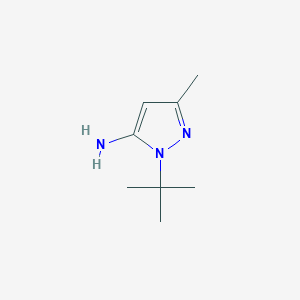
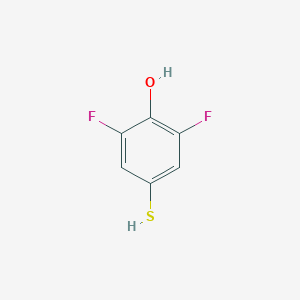
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

